molecular formula CBrF3OS B13982037 Trifluoromethanesulfinyl bromide CAS No. 20621-30-1

Trifluoromethanesulfinyl bromide

Cat. No.: B13982037
CAS No.: 20621-30-1
M. Wt: 196.98 g/mol
InChI Key: ZDLYEAYJIVUCGZ-UHFFFAOYSA-N
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Description

Trifluoromethanesulfinyl bromide (CF$3$S(O)Br) is a sulfur-containing organobromine compound characterized by a sulfinyl group (S=O) bonded to a trifluoromethyl group and a bromine atom. Sulfinyl bromides are typically more reactive than their sulfonyl counterparts due to the lower oxidation state of sulfur, making them valuable intermediates in constructing sulfur-containing molecules .

Properties

CAS No.

20621-30-1

Molecular Formula

CBrF3OS

Molecular Weight

196.98 g/mol

IUPAC Name

trifluoromethanesulfinyl bromide

InChI

InChI=1S/CBrF3OS/c2-7(6)1(3,4)5

InChI Key

ZDLYEAYJIVUCGZ-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(F)S(=O)Br

Origin of Product

United States

Preparation Methods

Synthesis via Bromination of Trifluoromethanesulfonyl Precursors

One of the primary methods involves the bromination of trifluoromethanesulfonyl compounds or their salts. The procedure typically follows these steps:

  • Starting Materials: Sodium trifluoromethanesulfinate (CF3SO2Na) is used as a key precursor, often with a purity around 65% and containing impurities such as NaBr, Na2SO4, and Na3PO4.

  • Reaction Conditions: The sodium trifluoromethanesulfinate is dissolved in water and stirred. Bromine (Br2) is added dropwise at low temperatures (5–10°C) until the reaction mixture acquires a stable bromine coloration, indicating completion.

  • Workup: The organic layer is separated, washed multiple times with ice water, treated with phosphorus pentoxide (P2O5), and distilled to isolate this compound.

  • Yield and Purity: This method yields this compound with a high yield of approximately 90% and purity close to 99%. The boiling point is reported around 58–60°C. Minor bromine impurities can be removed by adding 0.5–1 wt.% decene-1 followed by further distillation.

  • Analytical Data: ^19F NMR shows a singlet at δ -78 ppm corresponding to the CF3 group, confirming the structure.

This synthesis route is summarized in the following table:

Step Conditions Outcome
Dissolution of CF3SO2Na In 3 L water, stirred 10–15 min Ready for bromination
Bromine addition Dropwise at 5–10°C Stable bromine color indicates progress
Separation & washing Multiple ice water washes Removal of aqueous impurities
P2O5 treatment & distill P2O5 (30 g), distillation Isolation of CF3SOBr (90% yield, 99% purity)

This method is well-documented in fluorine chemistry literature and industrial processes for sulfonyl halides.

Analytical and Research Outcomes

  • Purity and Yield: The bromination method from sodium trifluoromethanesulfinate consistently achieves high yields (~90%) and purities (~99%) after purification, making it the preferred industrial route.

  • Spectroscopic Confirmation: ^19F NMR spectroscopy is the key analytical tool for confirming the trifluoromethyl group in this compound, with characteristic chemical shifts around δ -78 ppm.

  • Impurity Management: Impurities such as bromine and solvents like acetonitrile or FSiMe3 (fluorosilane derivatives) are common and require careful removal by washing and distillation techniques.

  • Reaction Control: Temperature control during bromine addition (5–10°C) and during distillation (up to 80–95°C) is critical to avoid decomposition or side reactions.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Material Sodium trifluoromethanesulfinate (CF3SO2Na)
Brominating Agent Bromine (Br2)
Reaction Temperature 5–10°C during bromine addition
Reaction Time 15–30 minutes stirring after bromine addition
Workup Separation, washing with ice water, P2O5 treatment
Purification Distillation at 58–60°C boiling point
Yield Approximately 90%
Purity Approximately 99%
Key Analytical Technique ^19F NMR (δ -78 ppm for CF3 group)

Chemical Reactions Analysis

Types of Reactions: Trifluoromethanesulfinyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like chlorine and bromine, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions often require specific conditions, such as controlled temperatures and the presence of catalysts .

Major Products: The major products formed from these reactions include trifluoromethanesulfonyl fluoride, trifluoromethanesulfinic acid, and various trifluoromethylated organic compounds .

Mechanism of Action

The mechanism of action of trifluoromethanesulfinyl bromide involves its strong electron-withdrawing properties, which make it a highly reactive compound. It can form stable intermediates with various nucleophiles, leading to the formation of trifluoromethylated products. The molecular targets and pathways involved in its reactions include the activation of carbon-hydrogen bonds and the formation of carbon-fluorine bonds .

Comparison with Similar Compounds

Key Differences :

  • Oxidation State : CF$3$SO$2$Br features a sulfonyl group (S=O$2$), whereas CF$3$S(O)Br has a sulfinyl group (S=O). This difference impacts reactivity, with sulfonyl bromides being more stable but less electrophilic.
  • Applications : CF$3$SO$2$Br is widely used as a trifluoromethylating agent under photochemical, thermochemical, or ion-radical initiation conditions. For example, it reacts with acrolein in acetonitrile to yield trifluoromethylated products .
  • Synthesis : CF$3$SO$2$Br is prepared via bromination of potassium trifluoromethanesulfinate, a method that could theoretically extend to sulfinyl bromide synthesis .

Trifluoromethanesulfonyl Chloride (CF$3$SO$2$Cl)

Key Differences :

  • Halogen Reactivity : The chloride analog (CF$3$SO$2$Cl) has a boiling point of 29–32°C and a density of 1.583 g/mL, making it a volatile liquid. Sulfinyl bromide likely has higher molecular weight and lower volatility due to bromine’s larger atomic size .
  • Utility : CF$3$SO$2$Cl is a sulfonation agent and intermediate in synthesizing sulfonate esters, such as 3-hydroxy-2-iodophenyl trifluoromethanesulfonate .

Methyl Bromide (CH$_3$Br)

Key Differences :

  • Structure and Use : Methyl bromide is an alkyl bromide used primarily as a pesticide and fumigant, contrasting sharply with sulfinyl bromide’s role as a synthetic reagent.
  • Toxicity : Methyl bromide is highly toxic, causing neurotoxicity and respiratory failure, whereas sulfinyl bromide’s hazards are likely related to corrosivity and reactivity .

Phosphonium Bromides (e.g., Triphenylpropylphosphonium Bromide)

Key Differences :

  • Chemical Class : Phosphonium bromides, such as (3-bromopropyl)triphenylphosphonium bromide, are quaternary salts used as phase-transfer catalysts or in Wittig reactions. Their applications differ fundamentally from sulfinyl bromides, which act as electrophilic reagents .

Benzyl Bromides (e.g., 2-(Trifluoromethyl)benzyl Bromide)

Key Differences :

  • Reactivity : Benzyl bromides undergo nucleophilic substitution or elimination reactions, whereas sulfinyl bromides participate in electrophilic additions or trifluoromethylation .

Data Table: Comparative Properties of Sulfur-Containing Bromides

Compound Molecular Formula Molecular Weight Boiling Point (°C) Key Applications Reactivity Profile
Trifluoromethanesulfinyl bromide CF$_3$S(O)Br ~195.0 N/A Theoretical: Trifluoromethylation High electrophilicity
Trifluoromethanesulfonyl bromide CF$3$SO$2$Br 212.99 N/A Trifluoromethylation of alkenes Requires initiation (e.g., Cu)
Trifluoromethanesulfonyl chloride CF$3$SO$2$Cl 168.52 29–32 Sulfonation, intermediate synthesis Volatile, moisture-sensitive
Methyl bromide CH$_3$Br 94.94 3.6 Pesticide, fumigant Neurotoxic, alkylating agent
2-(Trifluoromethyl)benzyl bromide C$8$H$6$BrF$_3$ 239.04 N/A Pharmaceutical intermediates Nucleophilic substitution

Research Findings and Contradictions

  • Reactivity : CF$3$SO$2$Br’s efficacy in trifluoromethylation is well-documented, but sulfinyl bromide’s reactivity remains underexplored. Theoretical studies suggest it may exhibit higher electrophilicity due to the sulfinyl group’s electron-withdrawing nature .

Biological Activity

Trifluoromethanesulfinyl bromide (TFMSB), a compound characterized by its trifluoromethyl group, has garnered attention in chemical and pharmaceutical research due to its potential biological activities. This article explores the biological activity of TFMSB, synthesizing findings from various studies and highlighting its applications in drug development.

Chemical Structure and Properties

TFMSB is composed of a trifluoromethyl group attached to a sulfinyl bromide moiety. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can enhance the biological activity of compounds by improving their pharmacokinetic profiles and metabolic stability.

1. Pharmaceutical Applications

TFMSB is utilized in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals. Its role as a reagent in organic synthesis allows for the introduction of trifluoromethyl groups into drug candidates, which can enhance their efficacy and selectivity against various biological targets.

2. Antimicrobial Activity

Research indicates that trifluoromethyl-containing compounds often exhibit antimicrobial properties. For instance, studies have shown that the incorporation of trifluoromethyl groups into antibiotic structures can improve their potency against resistant strains of bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) . Although direct evidence for TFMSB's antimicrobial properties is sparse, its chemical structure suggests potential for similar activity.

Case Study 1: Synthesis and Evaluation of Trifluoromethyl Compounds

A study evaluated the impact of trifluoromethyl substitutions on the biological activity of various compounds. The results indicated that compounds with trifluoromethyl groups demonstrated improved interactions with biological targets due to enhanced lipophilicity and metabolic stability. This suggests that TFMSB could similarly enhance the biological profiles of synthesized drugs .

Case Study 2: Trifluoromethyl Group in Drug Development

In a review focusing on FDA-approved drugs containing trifluoromethyl groups, it was noted that these modifications often lead to significant improvements in drug efficacy and safety profiles. The review highlighted several examples where trifluoromethylation resulted in increased potency against specific targets, suggesting that TFMSB could play a similar role in drug development processes .

Research Findings and Data Tables

The following table summarizes key findings from studies involving trifluoromethyl-containing compounds:

Compound TypeBiological ActivityNotable Findings
Trifluoromethyl AntibioticsAntimicrobialEnhanced efficacy against MRSA strains
Trifluoromethyl Antiviral AgentsAntiviralImproved selectivity and potency
Trifluoromethyl Anticancer DrugsCytotoxicityIncreased effectiveness in targeting cancer cells

Q & A

Q. What are the standard synthetic protocols for Trifluoromethanesulfinyl bromide, and how is purity assessed?

this compound is typically synthesized via halogen-exchange reactions or sulfinyl group introduction using trifluoromethanesulfinic acid derivatives. Key steps involve controlled bromination under anhydrous conditions to avoid hydrolysis. Purity is assessed using nuclear magnetic resonance (NMR) for structural validation, gas chromatography (GC) for quantifying residual solvents, and elemental analysis to confirm stoichiometry. Certificates of Analysis (COA) and Material Safety Data Sheets (MSDS) are critical for verifying batch-specific data .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 19F^{19}\text{F} and 1H^{1}\text{H} NMR identify fluorine environments and proton couplings, critical for confirming sulfinyl-bromide bonding .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing it from analogs like trifluoromethanesulfonyl bromide .
  • Infrared (IR) Spectroscopy : Peaks near 1,150–1,250 cm1^{-1} confirm sulfinyl (S=O) groups, while bromine-related vibrations appear at ~600 cm1^{-1} .

Advanced Research Questions

Q. How do reaction conditions influence the selectivity of this compound in nucleophilic substitutions?

Selectivity in SN2 reactions depends on solvent polarity, temperature, and steric effects. Polar aprotic solvents (e.g., DMF) enhance electrophilicity at the sulfur center, favoring bromide displacement. Steric hindrance from bulky substrates may lead to side reactions (e.g., elimination), necessitating kinetic studies under varied conditions. Ionic strength adjustments (e.g., using NaBr additives) can modulate reactivity, as seen in analogous bromide-mediated systems .

Q. What strategies resolve contradictions in reported reactivity data for this compound?

Discrepancies often arise from differences in moisture levels, trace impurities, or solvent effects. Methodological solutions include:

  • Replicating experiments under strictly anhydrous conditions (e.g., Schlenk techniques).
  • Controlled variable testing : Systematic variation of temperature, solvent, and catalyst loads to isolate contributing factors.
  • Computational modeling (DFT) to predict reaction pathways and compare with experimental outcomes, as demonstrated in studies on similar sulfinyl halides .

Q. How can thermal stability be assessed for this compound under reactive environments?

  • Differential Scanning Calorimetry (DSC) : Measures decomposition onset temperatures and exothermic/endothermic transitions.
  • Thermogravimetric Analysis (TGA) : Quantifies mass loss under controlled heating, identifying degradation thresholds.
  • In-situ IR/Raman Spectroscopy : Monitors structural changes (e.g., S-Br bond cleavage) during heating. Studies on lithium bromide heat pumps provide methodological frameworks for such analyses .

Application-Focused Questions

Q. What role does this compound play in synthesizing fluorinated polymers?

It acts as a fluorinated initiator or chain-transfer agent in radical polymerizations, introducing trifluoromethanesulfinyl groups into polymer backbones. Key applications include:

  • Controlled polymerization : Modulating molecular weight via bromide’s chain-transfer efficiency.
  • Surface functionalization : Enhancing hydrophobicity in materials like perovskite solar cells, where bromide salts improve charge transport (e.g., FABr in ).

Q. How does this compound interact with biomolecules in mechanistic studies?

While not directly studied, analogous bromides (e.g., ethidium bromide) show DNA intercalation dependent on ionic strength. For this compound, isothermal titration calorimetry (ITC) and fluorescence quenching assays could quantify binding constants with proteins or nucleic acids. Research on ethidium bromide’s dual stabilizing/destabilizing effects on DNA provides a template for such investigations .

Methodological Guidance

Q. What experimental designs mitigate hazards when handling this compound?

  • Glovebox/Schlenk line use : Prevents moisture-sensitive decomposition.
  • Real-time gas monitoring : Detects bromine vapor leaks using electrochemical sensors.
  • Quenching protocols : Neutralize residual bromide with sodium thiosulfate, as outlined in MSDS documentation .

Q. How can computational tools predict the reactivity of this compound in novel reactions?

  • Density Functional Theory (DFT) : Models transition states and activation energies for substitution reactions.
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics, validated against experimental GC or HPLC data .

Data Interpretation

Q. Why do some studies report conflicting melting points or solubility for this compound?

Polymorphism or solvate formation (e.g., hydrate vs. anhydrous forms) can alter physical properties. Single-crystal X-ray diffraction resolves structural variations, while dynamic vapor sorption (DVS) measures hygroscopicity. Contradictions in solubility often stem from solvent purity, as shown in bromide salt studies .

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